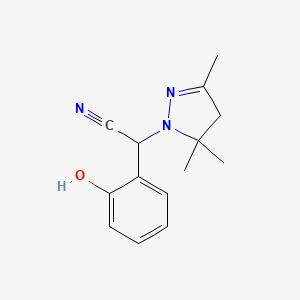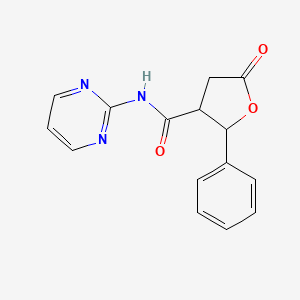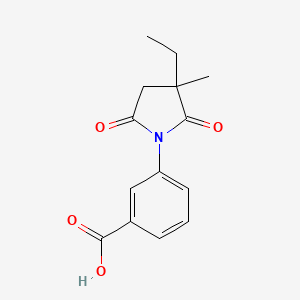![molecular formula C21H24N2O4 B4008151 3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate
Vue d'ensemble
Description
The compound "3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate" is a complex organic molecule. Its study involves synthesis strategies, structural analysis, and evaluation of its chemical and physical properties, contributing to the broader field of organic chemistry and material science.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step reactions, including protection-deprotection strategies, functional group transformations, and catalysis. For example, tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, demonstrating the importance of tert-butyl groups in facilitating nucleophilic substitutions and radical reactions under mild conditions (Jasch et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of compounds containing tert-butylamino groups reveals insights into their molecular conformation. For example, studies on N-tert-butoxycarbonyl-N-methyl-L-tyrosine highlight the role of N-methylation and tert-butyl groups in determining peptide conformation, demonstrating the compound's complex three-dimensional structure (Jankowska et al., 2002).
Chemical Reactions and Properties
Tert-butyl groups significantly impact the reactivity and selectivity of compounds in chemical reactions. For instance, the presence of tert-butylamino groups can influence the outcome of nucleophilic substitutions and radical reactions, leading to the selective formation of mono-alkylated products (Adam & Kueh, 2014).
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Research indicates that compounds with tert-butylamino carbonyl phenyl groups play a crucial role in catalysis and organic synthesis. For example, the synthesis of mono-alkylated products through solvent-free tert-butylation of phenol using a phenyl-amino sulfonic solid acid-MCM-41 complex highlights the importance of such compounds in producing highly selective catalysts. This approach yielded a 99% conversion rate with excellent selectivity towards mono-alkylated products, showcasing the efficiency of heterogenized catalysts in organic transformations (Adam & Kueh, 2014).
Chemical Synthesis and Characterization
Compounds containing tert-butylamino carbonyl groups are also significant in chemical synthesis and structural characterization. For instance, the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate via a Diels-Alder reaction showcases the versatility of these compounds in synthesizing complex molecular structures with potential bioactivity. The reaction conditions and methodologies employed in these syntheses contribute to the broader understanding of functional group manipulation and molecular architecture construction (Padwa, Brodney, & Lynch, 2003).
Material Science and Molecular Inclusion
The ability of certain tert-butylamino carbonyl phenyl compounds to form inclusion complexes with alcohols has been explored, demonstrating their utility in material science. Salts formed between N-trityl amino acids and tert-butylamine have shown inclusion ability for alcohols, with specific salts displaying superior inclusion properties. This research opens avenues for designing materials with tailored inclusion capabilities, which could have applications ranging from drug delivery systems to molecular sensors (Megumi et al., 2012).
Antimicrobial Applications
Further studies have investigated the potential antimicrobial properties of substituted phenyl azetidines, which are synthesized from precursor compounds containing tert-butylamino carbonyl phenyl groups. These studies highlight the importance of structural modification and functional group optimization in developing new antimicrobial agents, which could address the increasing concern over antibiotic resistance (DORASWAMY & Ramana, 2013).
Propriétés
IUPAC Name |
[3-[[3-(tert-butylcarbamoyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-18(24)27-17-11-7-9-15(13-17)19(25)22-16-10-6-8-14(12-16)20(26)23-21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLJAVXPFNGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)

![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)
